

HCFC-123 vs. CFC-11: A Comprehensive Comparison of Refrigerant Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2-Dichloro-1,1,1-trifluoroethane*

Cat. No.: *B3424313*

[Get Quote](#)

A detailed analysis of the thermodynamic, physical, and environmental properties of HCFC-123 and CFC-11, supported by experimental data and standardized testing protocols. This guide offers researchers, scientists, and drug development professionals an objective comparison to inform decisions on refrigerant selection in laboratory and industrial cooling applications.

In the ongoing effort to mitigate ozone depletion and reduce global warming, the selection of refrigerants has become a critical consideration for scientific and industrial applications. This guide provides a comprehensive comparison of dichlorotrifluoroethane (HCFC-123) and trichlorofluoromethane (CFC-11), two refrigerants historically used in low-pressure centrifugal chillers. While CFC-11 has been largely phased out due to its high Ozone Depletion Potential (ODP), understanding its performance characteristics is crucial for evaluating the efficacy of its replacements, such as HCFC-123.

Quantitative Data Summary

The following tables summarize the key physical, thermodynamic, and environmental properties of HCFC-123 and CFC-11, providing a clear basis for comparison.

Table 1: Physical and Thermodynamic Properties

Property	HCFC-123	CFC-11
Chemical Formula	CHCl2CF3	CCl3F
Molecular Weight (g/mol)	152.93[1]	137.37
Boiling Point at 1 atm (°C)	27.85[1]	23.77[2]
Critical Temperature (°C)	183.68[1]	198.0
Critical Pressure (kPa)	3668.0[1]	4410
Liquid Density at 25°C (kg/m ³)	1456	1487
Latent Heat of Vaporization at Boiling Point (kJ/kg)	170.2[3]	180.0
Specific Heat of Liquid at 25°C (kJ/kg·K)	1.15	0.87
Specific Heat of Vapor at 1 atm (kJ/kg·K)	0.84	0.58
Liquid Viscosity at 25°C (mPa·s)	0.39	0.44[4]
Vapor Viscosity at 1 atm (mPa·s)	0.011	0.010[4]
ASHRAE Safety Group	B1	A1

Table 2: Environmental Impact

Property	HCFC-123	CFC-11
Ozone Depletion Potential (ODP)	0.02	1.0
Global Warming Potential (GWP, 100-year)	77	4750
Atmospheric Lifetime (years)	1.3	45

Experimental Protocols

The evaluation and comparison of refrigerant performance in chiller systems are governed by established industry standards that ensure consistency and reliability of the data. The primary methodologies are outlined by the American National Standards Institute (ANSI), the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE), and the Air-Conditioning, Heating, and Refrigeration Institute (ARI).

ANSI/ASHRAE Standard 15: Safety Standard for Refrigeration Systems

This standard establishes the safe design, construction, installation, and operation of refrigeration systems.^{[5][6][7]} It classifies refrigerants based on their toxicity and flammability. CFC-11 is classified as A1 (lower toxicity, no flame propagation), while HCFC-123 is classified as B1 (higher toxicity, no flame propagation), necessitating stricter safety measures for HCFC-123 systems to manage potential exposure.^[8]

ARI Standard 550/590: Performance Rating of Water-Chilling Packages Using the Vapor Compression Cycle

This standard provides a uniform method for rating the performance of water chillers.^{[9][10][11]} ^{[12][13]} Key performance indicators measured under this protocol include:

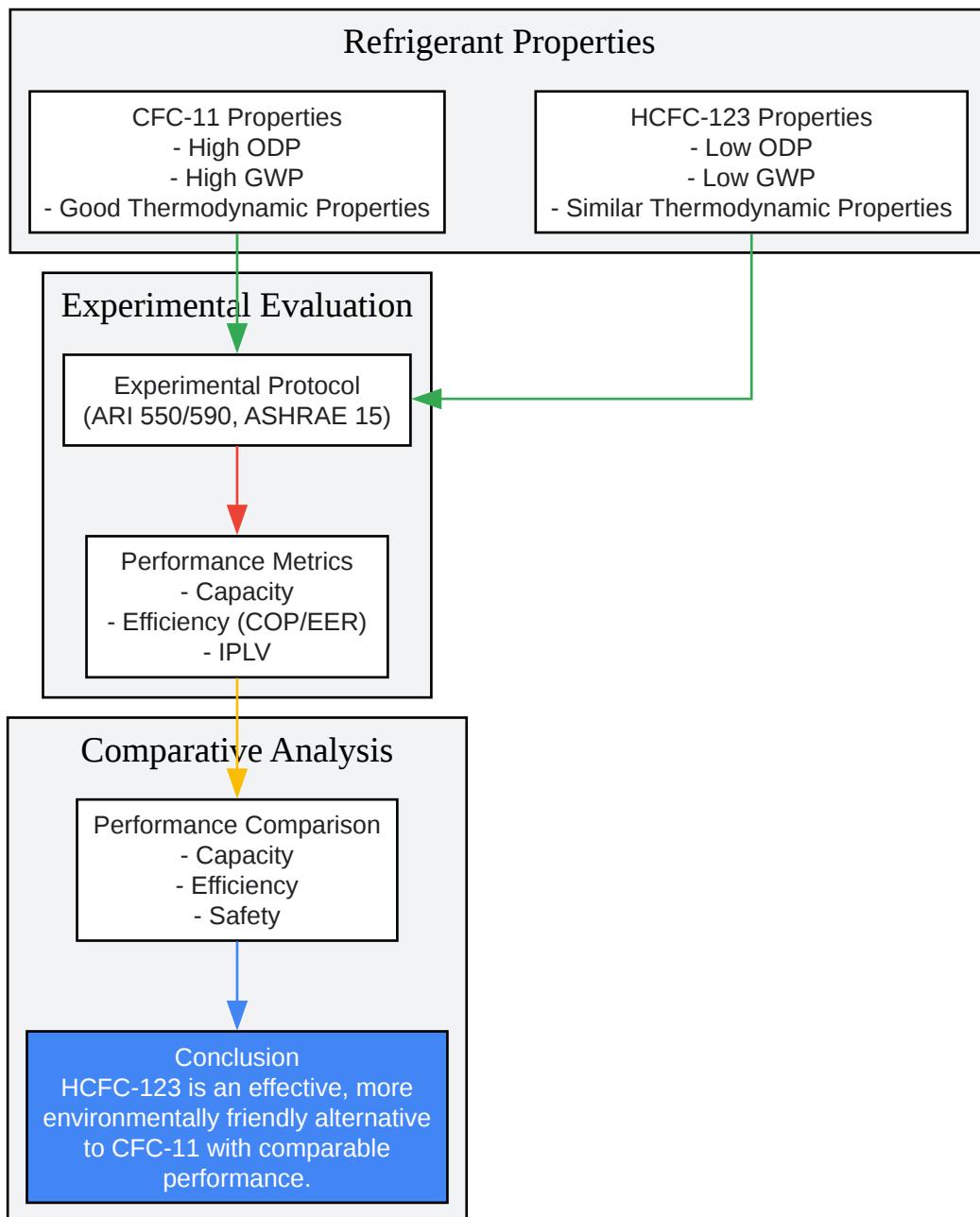
- Capacity: The amount of heat the chiller can remove, typically measured in tons of refrigeration.
- Energy Efficiency: Expressed as the Coefficient of Performance (COP) or Energy Efficiency Ratio (EER).
- Integrated Part-Load Value (IPLV): A weighted average of the chiller's efficiency at different load conditions (100%, 75%, 50%, and 25%) to reflect real-world operating performance.^[13]

A typical experimental setup for comparing refrigerant performance in a chiller, following ARI 550/590 guidelines, would involve:

- System Preparation: A centrifugal chiller system is charged with the refrigerant to be tested (either CFC-11 or HCFC-123). All system components, including the compressor, condenser, evaporator, and expansion device, are verified to be compatible with the specific refrigerant.

- **Instrumentation:** Precision sensors are installed to measure temperatures, pressures, flow rates, and power consumption at various points in the refrigeration cycle.
- **Controlled Conditions:** The chiller is operated under a range of standardized conditions as specified in ARI 550/590. This includes maintaining specific entering and leaving water temperatures for both the evaporator and condenser.
- **Data Acquisition:** Data from all sensors are recorded at steady-state operating conditions for each specified load point.
- **Performance Calculation:** The collected data is used to calculate the chiller's capacity, COP/EER, and IPLV.
- **Refrigerant Changeover (for retrofit studies):** For studies comparing performance in the same unit, the system is evacuated to remove the first refrigerant, and then charged with the second refrigerant. The testing procedure is then repeated under identical conditions.

Performance Comparison


Experimental studies and theoretical analyses have demonstrated that HCFC-123 can be an effective, though not a direct drop-in, replacement for CFC-11 in many applications.

The thermodynamic properties of HCFC-123 are very similar to those of CFC-11, which allows it to be used in existing chiller designs with some modifications. However, HCFC-123 has a lower vapor density, which can result in a slight reduction in cooling capacity for a given compressor displacement. To counteract this, minor equipment modifications, such as adjustments to the compressor impeller speed or gear ratios, are often necessary to achieve the same cooling capacity as with CFC-11.

From an efficiency standpoint, chillers designed or retrofitted for HCFC-123 can achieve energy efficiency levels comparable to or, in some cases, even better than those of older CFC-11 systems. This is often due to improvements in chiller design and technology that have occurred since the initial deployment of CFC-11 systems.

Mandatory Visualization

The following diagram illustrates the logical workflow for evaluating and comparing the efficacy of HCFC-123 and CFC-11 as refrigerants.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the comparative analysis of CFC-11 and HCFC-123 refrigerants.

Conclusion

HCFC-123 has proven to be a viable transitional replacement for CFC-11 in low-pressure centrifugal chillers. While its thermodynamic and physical properties are not identical, they are sufficiently similar to allow for its use in new and retrofitted systems with comparable performance and efficiency. The primary driver for the transition from CFC-11 to HCFC-123 is the significant reduction in environmental impact, with HCFC-123 having a substantially lower Ozone Depletion Potential and Global Warming Potential. However, the higher toxicity of HCFC-123, as indicated by its B1 safety rating, necessitates careful handling and adherence to stringent safety protocols as outlined in standards such as ASHRAE 15. For researchers and professionals in drug development and other scientific fields, the use of HCFC-123 in cooling applications represents a responsible choice that balances performance with environmental stewardship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. meiersupply.com [meiersupply.com]
- 2. Trichlorofluoromethane - Wikipedia [en.wikipedia.org]
- 3. climalife.com [climalife.com]
- 4. Trichlorofluoromethane | CCl₃F | CID 6389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lms.genpact.com [lms.genpact.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ASHRAE Refrigeration Resources [ashrae.org]
- 8. trane.com [trane.com]
- 9. trane.com [trane.com]
- 10. scribd.com [scribd.com]
- 11. qcorp.com [qcorp.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Ari 550 590 | PDF [slideshare.net]

- To cite this document: BenchChem. [HCFC-123 vs. CFC-11: A Comprehensive Comparison of Refrigerant Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3424313#efficacy-of-hcfc-123-as-a-refrigerant-compared-to-cfc-11>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com